N-Cbz-3-piperidineacetic acid
Description
Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Drug Discovery
The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and development of pharmaceuticals. researchgate.netnih.gov Its derivatives are integral to more than twenty classes of drugs, demonstrating a broad spectrum of biological activities. researchgate.netencyclopedia.pub These activities include applications as anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory agents. researchgate.net The prevalence of the piperidine ring in FDA-approved drugs underscores its importance as a privileged structure in medicinal chemistry. researchgate.net The structural and chemical properties of piperidine derivatives allow them to interact with a wide range of biological targets, such as receptors and enzymes, making them a versatile foundation for drug discovery. ontosight.ai
The following table showcases the diverse therapeutic applications of piperidine-containing compounds:
Table 1: Therapeutic Applications of Piperidine Derivatives| Therapeutic Area | Examples of Activity |
|---|---|
| Oncology | Cytotoxic effects against cancer cell lines. researchgate.net |
| Infectious Diseases | Antiviral, antimalarial, antimicrobial, and antifungal properties. researchgate.net |
| Cardiovascular Health | Antihypertensive and anticoagulant effects. researchgate.net |
| Inflammation & Pain | Analgesic and anti-inflammatory actions. researchgate.net |
| Central Nervous System | Anti-Alzheimer, antipsychotic, and neuroprotective activities. researchgate.netresearchgate.net |
Role of the N-Cbz Protecting Group in Organic Synthesis
The benzyloxycarbonyl (Cbz or Z) group is a crucial tool in organic synthesis, particularly for the protection of amine functionalities. total-synthesis.com Introduced by Leonidas Zervas, the Cbz group transforms a reactive amine into a less reactive carbamate (B1207046), preventing it from undergoing unwanted reactions during multi-step syntheses. total-synthesis.com This protection is vital in complex processes like peptide synthesis, where precise control over reactive sites is necessary. total-synthesis.comwiley.com
The N-Cbz group exhibits stability towards basic and most acidic conditions, making it orthogonal to many other protecting groups. total-synthesis.comijacskros.com Its removal is typically achieved through catalytic hydrogenolysis, a mild and selective method. total-synthesis.comorganic-chemistry.org This unique deprotection strategy allows for the selective unmasking of the amine at the desired stage of a synthetic sequence. thieme-connect.com The Cbz group can also be used to protect other nucleophilic functional groups like alcohols and thiols. total-synthesis.com
Table 2: Key Features of the N-Cbz Protecting Group
| Feature | Description |
|---|---|
| Protection | Converts amines to stable carbamates. total-synthesis.com |
| Stability | Resistant to basic and most acidic conditions. total-synthesis.comijacskros.com |
| Deprotection | Typically removed by catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org |
| Orthogonality | Compatible with many other protecting groups. total-synthesis.com |
| Versatility | Can also protect alcohols and thiols. total-synthesis.com |
Overview of N-Cbz-3-Piperidineacetic Acid as a Synthetic Intermediate
This compound emerges as a valuable synthetic intermediate by combining the features of the piperidine ring and the N-Cbz protecting group. uni.lu The presence of the Cbz group on the piperidine nitrogen allows for selective modifications at other positions of the molecule, while the acetic acid side chain provides a handle for further chemical transformations, such as amide bond formation or esterification. ontosight.ai
This compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. encyclopedia.pubcymitquimica.com For instance, the piperidineacetic acid moiety is found in compounds investigated for their activity as inhibitors of certain biological targets. google.com The ability to selectively deprotect the nitrogen allows for the introduction of various substituents, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. ontosight.airesearchgate.net The synthesis of this compound itself is a key step, often starting from readily available piperidine derivatives. chembk.com
Table 3: Properties and Synthetic Utility of this compound
| Property/Utility | Description |
|---|---|
| Molecular Formula | C15H19NO4 uni.lu |
| Molecular Weight | 277.31 g/mol |
| Key Functional Groups | N-Cbz protected piperidine, carboxylic acid. uni.lu |
| Synthetic Handle | The carboxylic acid group allows for further reactions like amidation and esterification. ontosight.ai |
| Scaffold for Derivatization | The protected piperidine ring can be further functionalized. researchgate.net |
| Application | Intermediate in the synthesis of complex molecules and potential drug candidates. encyclopedia.pubgoogle.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOXXKXHRGVDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401183 | |
| Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86827-10-3 | |
| Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Cbz 3 Piperidineacetic Acid and Its Derivatives
Classical and Modern Synthetic Routes
The construction of the N-Cbz-3-piperidineacetic acid framework can be achieved through various synthetic pathways. These routes often begin with commercially available precursors and involve a series of well-established chemical reactions. The choice of a particular synthetic strategy is often dictated by the desired stereochemistry of the final product and the availability of starting materials.
Multi-step Synthesis from Commercially Available Precursors
The synthesis of this compound can be accomplished through multi-step sequences that utilize readily available starting materials. arxiv.orgrsc.orgmit.edu A common approach involves the modification of a pre-existing piperidine (B6355638) ring or the construction of the heterocyclic system from acyclic precursors. For instance, a synthesis might commence with a commercially available piperidine derivative, which is then subjected to a series of reactions to introduce the acetic acid side chain at the 3-position, followed by N-protection with a Cbz group.
One illustrative, though not exhaustive, general strategy could involve the following sequence:
Starting Material Selection: A common starting point could be a suitable piperidine derivative, such as 3-piperidinecarboxylic acid or a related ester.
Side Chain Elongation: The carboxylic acid or ester at the 3-position can be converted to the desired acetic acid moiety through various methods, such as the Arndt-Eistert homologation or by conversion to an alcohol followed by oxidation and a Wittig-type reaction.
N-Protection: The final step would involve the protection of the piperidine nitrogen with a carbobenzyloxy group, typically by reacting the secondary amine with benzyl (B1604629) chloroformate under basic conditions.
| Step | Description | Reagents |
| 1 | Starting Material | 3-Piperidinecarboxylic acid |
| 2 | Esterification | SOCl₂, Methanol |
| 3 | Reduction | LiAlH₄ |
| 4 | Halogenation | PBr₃ |
| 5 | Cyanation | NaCN |
| 6 | Hydrolysis | HCl, H₂O |
| 7 | N-Cbz Protection | Cbz-Cl, NaHCO₃ |
Strategies Involving N-Cbz Protection of Piperidine Scaffolds
The protection of the piperidine nitrogen is a crucial aspect of the synthesis of this compound and its derivatives. The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by hydrogenolysis. total-synthesis.com
Benzyl chloroformate (Cbz-Cl) is the most common reagent for the introduction of the Cbz group. smolecule.com The reaction, known as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as sodium carbonate or sodium bicarbonate, in a two-phase system of an organic solvent and water. total-synthesis.com The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.
The general mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of the chloride ion to form the N-Cbz protected piperidine. The reaction is generally high-yielding and can be performed under mild conditions. total-synthesis.com
| Reagent | Role |
| Benzyl Chloroformate (Cbz-Cl) | Cbz group source |
| Piperidine Derivative | Substrate |
| Sodium Bicarbonate (NaHCO₃) | Base |
| Dichloromethane/Water | Solvent System |
In molecules containing multiple nucleophilic sites, selective N-protection is essential. The higher nucleophilicity of amines compared to other functional groups like alcohols often allows for selective N-Cbz protection. total-synthesis.com By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, the piperidine nitrogen can be selectively protected in the presence of other sensitive functionalities.
Orthogonal protection strategies are also employed in more complex syntheses. sigmaaldrich.com This involves using protecting groups that can be removed under different conditions. For instance, an alcohol in the molecule could be protected with a silyl (B83357) ether, which is stable to the basic conditions used for Cbz protection but can be removed under acidic conditions or with fluoride (B91410) ions, leaving the Cbz group intact.
Synthesis of Stereoisomers and Enantiomerically Enriched Forms
The synthesis of specific stereoisomers of this compound is of great importance, as the biological activity of piperidine-containing drugs is often dependent on their stereochemistry. nih.govuoi.gr Several methods have been developed to produce enantiomerically enriched forms of this compound.
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. rsc.orgnih.govacs.org This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess over the other.
One notable strategy is the catalytic asymmetric hydrogenation of pyridine (B92270) derivatives. acs.orgdicp.ac.cn In this method, a prochiral pyridinium (B92312) salt is hydrogenated in the presence of a chiral transition metal catalyst, such as an iridium or rhodium complex with a chiral ligand. This can lead to the formation of chiral piperidines with high enantioselectivity. acs.org
Another approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine derivatives with boronic acids. snnu.edu.cn This method allows for the introduction of a substituent at the 3-position of the piperidine ring with excellent enantiocontrol. The resulting tetrahydropyridine (B1245486) can then be reduced to the corresponding piperidine. snnu.edu.cn
| Catalytic System | Reaction Type | Key Features |
| Ir/SegPhos | Asymmetric Hydrogenation | High enantioselectivity and diastereoselectivity for 2-aryl-3-phthalimidopyridinium salts. acs.org |
| Rh/Chiral Phosphepine | [4+2] Annulation | Enantioselective synthesis of functionalized piperidines from imines and allenes. nih.gov |
| Rh-catalyzed Reductive Heck | Carbometalation | Access to enantioenriched 3-substituted piperidines from pyridine and boronic acids. snnu.edu.cn |
These asymmetric catalytic methods provide efficient routes to chiral piperidine building blocks that can be further elaborated to afford enantiomerically pure this compound and its derivatives.
Chiral Building Block Approaches
The use of chiral building blocks is a well-established strategy for the enantioselective synthesis of complex molecules. uni-regensburg.de In the context of this compound derivatives, this approach involves starting with a pre-existing chiral molecule that contains a significant portion of the target's stereochemical information. These building blocks, often derived from natural sources like amino acids or through asymmetric synthesis, provide a robust foundation for constructing the desired piperidine ring system with high optical purity. enamine.net
A variety of optically pure building blocks are commercially available or can be synthesized through methods such as the resolution of racemates or stereoselective synthesis. enamine.net The modification of compounds from the chiral pool, such as natural amino acid derivatives, is a common tactic. enamine.net
Advanced Synthetic Techniques
Recent advancements in synthetic methodology have provided more efficient and stereoselective routes to piperidine derivatives.
A powerful and sustainable approach for synthesizing chiral piperidines involves the chemo-enzymatic dearomatization of pyridines. nih.govnih.gov This method combines chemical synthesis with biocatalysis to achieve high levels of stereoselectivity. nih.govnih.govacs.org A key strategy involves a one-pot amine oxidase/ene imine reductase cascade. nih.govnih.govacs.org
The process typically begins with the chemical reduction of activated pyridiniums to tetrahydropyridines (THPs). mdpi.com An amine oxidase (AmOx) enzyme then oxidizes the THP in situ to generate a dihydropyridinium (DHP) intermediate. nih.govmdpi.com This DHP contains a conjugated C=C and C=N bond system, which is then stereoselectively reduced by an ene-imine reductase (EneIRED) to yield the desired chiral 3- or 3,4-substituted piperidine. nih.govacs.org This chemo-enzymatic approach has been successfully applied to the synthesis of bioactive molecules, demonstrating its utility in preparing stereo-enriched piperidines. nih.govnih.govacs.org
Table 1: Key Enzymes and Intermediates in Chemo-Enzymatic Dearomatization
| Component | Role |
| Amine Oxidase (AmOx) | Catalyzes the oxidation of tetrahydropyridines to dihydropyridiniums. nih.govmdpi.com |
| Ene-Imine Reductase (EneIRED) | Catalyzes the stereoselective reduction of the dihydropyridinium intermediate. nih.govacs.org |
| Tetrahydropyridine (THP) | The substrate for the amine oxidase enzyme. mdpi.com |
| Dihydropyridinium (DHP) | The intermediate generated by the amine oxidase, which is then reduced. nih.govmdpi.com |
Palladium catalysis offers a versatile tool for various synthetic transformations. A notable strategy involves a palladium-promoted tandem deprotection/cyclo-dimerization of Cbz-protected dipeptidoyl benzotriazolides to form symmetric cyclo-tetrapeptides. researchgate.net While not directly a synthesis of this compound itself, the principles of palladium-catalyzed deprotection and dimerization are relevant to the synthesis of related cyclic structures.
The Cbz (carboxybenzyl) protecting group can be removed via hydrogenolysis using a palladium catalyst. total-synthesis.comorganic-chemistry.org This deprotection can be part of a tandem sequence where the newly formed amine undergoes a subsequent cyclization or dimerization reaction. For instance, palladium-catalyzed dimerization of isoprene (B109036) is a practical method for synthesizing monoterpenes, showcasing the power of palladium in C-C bond formation. beilstein-journals.org The in situ reduction of Pd(OAc)₂ can generate the active Pd(0) species, which then catalyzes the dimerization process. beilstein-journals.org This type of tandem reaction, combining deprotection and cyclization/dimerization in one pot, can lead to increased efficiency in the synthesis of complex heterocyclic systems.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.com This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat. oatext.com
The application of microwave irradiation has been reported for the synthesis of various heterocyclic compounds, including piperidine derivatives. nih.gov For example, a library of quinoline (B57606) thiosemicarbazones incorporating a piperidine moiety was synthesized in excellent yields using microwave-assisted condensation. nih.gov In another instance, the synthesis of 3-substituted coumarins and benzocoumarins was achieved rapidly and without a solvent through microwave irradiation of the corresponding enaminones. mdpi.com These examples highlight the potential of microwave-assisted synthesis to provide a more efficient and environmentally friendly route for the preparation of this compound and its derivatives. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Often several hours (e.g., 15-24 h) oatext.com | Significantly shorter (e.g., 0.5-10 min) oatext.commdpi.com |
| Energy Source | External heating source | Direct heating via microwave irradiation oatext.com |
| Efficiency | Can be lower | Often higher yields nih.gov |
| Environmental Impact | May require larger solvent volumes | Can be performed solvent-free, more eco-friendly oatext.comrsc.org |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical "disconnections". numberanalytics.com
For this compound, a primary disconnection point is the carbamate (B1207046) bond of the N-Cbz protecting group. The Cbz group is a benzyloxycarbonyl group used to protect amines. total-synthesis.com This disconnection reveals the secondary amine of the piperidine ring and suggests that the final step in the synthesis could be the protection of this amine.
Disconnection 1: C-N Bond of the Cbz Group
This disconnection points to 3-piperidineacetic acid as the immediate precursor. The Cbz group can be introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). total-synthesis.com The protection of amino groups is a fundamental strategy in organic synthesis. organic-chemistry.org
Disconnection 2: C-C Bond between the Piperidine Ring and the Acetic Acid Moiety
A further disconnection can be made at the C-C bond between the piperidine ring at the 3-position and the acetic acid side chain. This leads to a C3-functionalized piperidine synthon and a two-carbon unit corresponding to the acetic acid side chain. This approach would require the formation of this C-C bond, for example, through the alkylation of an appropriate enolate or a related nucleophilic species with a suitable electrophile attached to the piperidine ring.
Disconnection 3: C-N Bonds within the Piperidine Ring
A more fundamental disconnection involves breaking the C-N bonds of the piperidine ring itself. This would lead to an open-chain precursor, such as a 1,5-difunctionalized linear molecule. Cyclization of such a precursor, for instance, through an intramolecular reductive amination or an intramolecular SN2 reaction, would form the piperidine ring.
Precursor Identification and Availability
The synthesis of this compound and its various derivatives relies on the accessibility of key starting materials, or precursors. The primary synthetic strategy involves the protection of a pre-existing piperidine acetic acid scaffold. Therefore, the identification and availability of these piperidine-based precursors are critical for successful synthesis.
The most direct precursor for the target compound is 3-piperidineacetic acid . This compound serves as the foundational core upon which the N-carboxybenzyl (Cbz) protecting group is installed. The protection reaction is typically carried out using benzyl chloroformate (Cbz-Cl) under basic conditions, a standard procedure known as the Schotten-Baumann reaction. total-synthesis.comgoogle.com
The availability of 3-piperidineacetic acid is robust, with numerous chemical suppliers offering this compound commercially. synthonix.comsynquestlabs.comechemi.com This widespread availability makes it a convenient starting material for laboratory and industrial-scale synthesis.
For the synthesis of derivatives, a range of related precursors is utilized. For instance, the synthesis of chiral variants may start from enantiomerically pure precursors like (R)-2-(Piperidin-3-yl)acetic acid hydrochloride. The synthesis of positional isomers, such as N-Cbz-4-piperidineacetic acid, logically starts from the corresponding 4-substituted piperidine precursor.
The fundamental piperidine ring structure of these precursors is often synthesized via the hydrogenation of a corresponding pyridine ring. nih.govorganic-chemistry.org For example, 3-piperidineacetic acid can be prepared by the reduction of 2-(pyridin-3-yl)acetic acid. This highlights that even when a direct piperidine precursor is used, its own synthesis likely traces back to a more readily available aromatic heterocycle.
The following tables detail the key precursors for this compound and its derivatives, along with their commercial availability.
Table 1: Primary Precursors for N-Cbz-Piperidineacetic Acid Synthesis
| Precursor Name | CAS Number | Molecular Formula | Role in Synthesis | Commercial Availability |
| 3-Piperidineacetic acid | 74494-52-3 | C₇H₁₃NO₂ | Core scaffold for this compound. synthonix.comechemi.com | Widely available from multiple suppliers. synquestlabs.com |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | C₈H₇ClO₂ | Reagent for introducing the Cbz protecting group. total-synthesis.com | Commonly available reagent. |
| 2-(Pyridin-3-yl)acetic Acid | 501-81-5 | C₇H₇NO₂ | Starting material for the synthesis of 3-piperidineacetic acid via hydrogenation. | Commercially available. |
Table 2: Precursors for N-Cbz-Piperidineacetic Acid Derivatives
| Precursor Name | CAS Number | Molecular Formula | Resulting Derivative | Commercial Availability |
| Piperidine-4-carboxylic acid | 498-94-2 | C₆H₁₁NO₂ | Precursor for N-Cbz-4-piperidinecarboxylic acid. ontosight.ai | Commercially available. |
| (R)-2-(Piperidin-3-yl)acetic acid hydrochloride | 1334509-89-5 | C₇H₁₄ClNO₂ | Chiral precursor for enantiomerically pure derivatives. | Available as a specialty chemical. |
| 4-Piperidone | 41662-98-2 | C₅H₉NO | Can serve as an intermediate for N-Cbz-4-piperidineacetic acid. | Commercially available. |
| N-Boc-3-piperidineacetic acid | 183483-09-2 | C₁₂H₂₁NO₄ | An alternative protected precursor, indicating the use of orthogonal protecting group strategies. calpaclab.com | Commercially available. |
Chemical Reactivity and Transformations of N Cbz 3 Piperidineacetic Acid
Carboxylic Acid Functional Group Chemistry
The presence of the acetic acid side chain at the 3-position of the piperidine (B6355638) ring is the primary site for reactions such as esterification and amidation. These transformations are fundamental in organic synthesis for creating new derivatives with varied physicochemical properties and for incorporating the piperidine scaffold into larger molecules like peptides.
The carboxylic acid group of N-Cbz-3-piperidineacetic acid can readily undergo esterification with various alcohols to form the corresponding esters. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, in a process known as Fischer esterification. chemguide.co.uk The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of a water molecule to yield the ester. chemguide.co.uk
The general reaction is as follows: this compound + R-OH (Alcohol) --[H+]--> N-Cbz-3-piperidineacetate Ester + H₂O
This transformation is valuable for modifying the solubility and pharmacokinetic properties of the molecule. For instance, converting the carboxylic acid to a methyl or ethyl ester can increase its lipophilicity. While specific studies detailing the esterification of this compound are not prevalent, the reaction is a standard transformation for carboxylic acids, and related structures like N-Cbz-2-piperidineacetic acid have been converted to their methyl esters. guidechem.com
Table 1: Examples of Potential Esterification Reactions
| Alcohol (Reactant) | Resulting Ester (Product) |
| Methanol | Methyl 2-(1-(benzyloxycarbonyl)piperidin-3-yl)acetate |
| Ethanol | Ethyl 2-(1-(benzyloxycarbonyl)piperidin-3-yl)acetate |
| Isopropanol | Isopropyl 2-(1-(benzyloxycarbonyl)piperidin-3-yl)acetate |
| Benzyl (B1604629) Alcohol | Benzyl 2-(1-(benzyloxycarbonyl)piperidin-3-yl)acetate |
The formation of an amide bond by reacting the carboxylic acid of this compound with a primary or secondary amine is a key transformation. This reaction, particularly when the amine is an amino acid or peptide, is known as peptide coupling. bachem.com To facilitate this reaction, the carboxylic acid must first be "activated" using a coupling reagent. bachem.com This activation step converts the hydroxyl group of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the amine. researchgate.net
A wide variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions, especially racemization at chiral centers. bachem.comuni-kiel.de Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and onium salts (e.g., HBTU, HATU, PyBOP). researchgate.netpeptide.com The presence of the Cbz protecting group on the piperidine nitrogen is essential, as it prevents the ring's nitrogen atom from interfering with the coupling reaction. bachem.com
The general principle involves activating the carboxylic acid, which then reacts with an amine to form the amide bond. researchgate.net
Table 2: Common Peptide Coupling Reagents for Amidation
| Reagent Class | Example Reagent | Abbreviation | Key Feature |
| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Forms a highly reactive O-acylisourea intermediate. mdpi.com |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, allowing for easy removal of byproducts. peptide.com |
| Aminium/Uronium | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Highly efficient with low racemization, especially with HOBt. peptide.com |
| Aminium/Uronium | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very effective for coupling sterically hindered amino acids. nih.govpeptide.com |
| Phosphonium | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Provides excellent coupling and solubility. bachem.com |
Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, is a cornerstone of modern peptide science. nih.govpeptide.com In SPPS, a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer resin. beilstein-journals.org this compound is a suitable building block for incorporation into peptide chains via SPPS. evitachem.com The Cbz group provides orthogonal protection to the commonly used Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups on the alpha-amino group of standard amino acids. nih.govpeptide.com
In a typical Fmoc-based SPPS cycle, the this compound would be activated with a coupling reagent (like HATU) and coupled to the free N-terminal amine of the resin-bound peptide. nih.govbeilstein-journals.org The excess reagents and byproducts are then washed away, a key advantage of the solid-phase methodology. nih.govpeptide.com Its incorporation introduces a cyclic, non-natural amino acid-like structure into the peptide backbone, which can be used to induce specific conformations or improve metabolic stability.
This compound can serve as a starting point for the synthesis of simple dipeptides and tripeptides in solution-phase synthesis. bachem.commdpi.com To form a dipeptide, the carboxylic acid of this compound is activated with a coupling agent like DCC and then reacted with an amino acid ester (e.g., methyl L-leucinate). mdpi.commasterorganicchemistry.com
Dipeptide Synthesis Example:
Step 1 (Activation): this compound + DCC → Activated O-acylisourea intermediate. mdpi.com
Step 2 (Coupling): Activated intermediate + H₂N-CHR-COOR' (Amino acid ester) → N-Cbz-3-piperidineacetyl-amino acid ester.
To extend this to a tripeptide, the ester group of the resulting dipeptide is hydrolyzed back to a carboxylic acid. This is followed by another coupling cycle with a third amino acid ester. masterorganicchemistry.com Alternatively, using tripeptide building blocks can be an efficient strategy for synthesizing longer or more complex peptides. nih.gov The formation of di- and tripeptides containing this moiety is a foundational step toward creating peptidomimetics with unique structural constraints. mdpi.com
Amidation and Peptide Coupling Reactions
Piperidine Ring Modifications
Beyond the chemistry of the carboxylic acid group, the piperidine ring itself can be a target for modification, although these reactions are less common and often require more specific conditions.
The 3-position of the piperidine ring is where the acetic acid side chain is attached. While reactions directly on the carbon atom of the ring at this position are challenging due to the presence of the side chain, analogous systems show that the N-Cbz-piperidine scaffold can be functionalized. For example, research on related N-Cbz-piperidine derivatives has demonstrated that electrophilic fluorination can introduce a fluorine atom at the 3-position. researchgate.net Other synthetic routes have utilized N-Cbz-protected tetrahydropyridines, which can undergo reactions like Horner-Wadsworth-Emmons olefination to introduce substituents at the 3-position of the ring system. researchgate.net These examples suggest that, under the right conditions, further functionalization of the piperidine ring of this compound or its precursors is synthetically feasible, opening pathways to more complex and diverse piperidine-based structures.
Functionalization at Other Positions
While the most accessible points for reaction on this compound are the nitrogen atom (after deprotection) and the carboxylic acid group, strategic functionalization at other positions on the piperidine ring is crucial for creating complex, substituted piperidine scaffolds. These reactions often require directed C-H activation methods to achieve regioselectivity on the otherwise unactivated C(sp³) centers of the ring.
One notable advancement is the palladium-catalyzed C(sp³)–H arylation, which allows for the selective introduction of aryl groups at the C(4) position of the piperidine ring. acs.orgacs.orgresearchgate.net This transformation typically employs an aminoquinoline (AQ) directing group, which must first be installed by forming an amide bond with the C(3)-acetic acid moiety. acs.orgacs.orgresearchgate.net In a study by Daugulis and others, N-Cbz protected piperidine-3-carboxamides were successfully arylated at the C(4) position. acs.orgacs.orgresearchgate.net The reaction proceeds with high regio- and stereoselectivity, favoring the cis-3,4-disubstituted product. acs.orgacs.orgresearchgate.net
The conditions tolerate a variety of aryl iodides, with better yields generally observed for electron-rich partners. acs.orgresearchgate.net This method provides a powerful tool for elaborating the piperidine core, creating building blocks for medicinal chemistry and drug discovery programs. acs.orgacs.orgresearchgate.net
| Entry | N-Protecting Group | Aryl Iodide | Product(s) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Cbz | 4-Iodoanisole | cis- and trans-4-Arylated Piperidine | 69 | 6:4 |
| 2 | Cbz | 4-Iodotoluene | cis- and trans-4-Arylated Piperidine | 62 | 6:4 |
| 3 | Cbz | 4-Iodofluorobenzene | cis- and trans-4-Arylated Piperidine | 58 | 7:3 |
| 4 | Cbz | 4-Iodochlorobenzene | cis- and trans-4-Arylated Piperidine | 44 | 7:3 |
Table 1: Examples of Pd-Catalyzed C(4)-Arylation of N-Cbz-3-(aminoquinolyl)amido-piperidine. Data sourced from Organic Letters, 2018, 20, 3948-3952. acs.orgacs.orgresearchgate.net
Another strategy involves the formation of an ene-carbamate from the N-Cbz-piperidine, which can then undergo β-functionalization. nih.gov This two-step process first involves a dehydrogenation to create a 2,3-unsaturated piperidine, followed by an anti-Markovnikov hydrofunctionalization with various nucleophiles. nih.gov
Cbz-Protecting Group Manipulation
The carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. Its stability to a wide range of conditions, coupled with its selective removal under specific protocols, makes it highly valuable.
The most common and mild method for cleaving the Cbz group is catalytic hydrogenolysis. masterorganicchemistry.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). masterorganicchemistry.comd-nb.info The reaction proceeds under neutral conditions and at room temperature, making it compatible with many other functional groups. d-nb.info The process results in the formation of the free amine, toluene, and carbon dioxide.
A common hydrogen source for this transformation is hydrogen gas (H₂), but transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) (HCO₂NH₄) is also highly effective and often more convenient for laboratory-scale synthesis. d-nb.info
| Catalyst | Hydrogen Source | Solvent | Temperature | Outcome |
| 10% Pd/C | H₂ (1 atm) | Methanol or Ethanol | Room Temp. | Efficient cleavage of Cbz group |
| 10% Pd/C | Ammonium Formate | Methanol | Room Temp. | Efficient cleavage of Cbz group |
Table 2: Typical Conditions for Cbz Deprotection via Hydrogenolysis. d-nb.inforesearchgate.netorganic-chemistry.org
While hydrogenolysis is prevalent, nucleophilic deprotection is less common for the Cbz group due to its general stability towards nucleophiles. Stronger conditions, such as treatment with HBr in acetic acid or using strong Lewis acids, can cleave the Cbz group, but these methods are harsh and lack the orthogonality of hydrogenolysis.
Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in the presence of others by using distinct and non-interfering reaction conditions. numberanalytics.com The Cbz group is a key player in such schemes because its removal by hydrogenolysis is orthogonal to the conditions used to cleave many other common amine protecting groups. d-nb.infonumberanalytics.com
The most common orthogonal partners for the Cbz group are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. numberanalytics.comorganic-chemistry.org
Boc Group : Removed under acidic conditions (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.com
Fmoc Group : Removed under basic conditions (e.g., piperidine). masterorganicchemistry.com
Cbz Group : Removed by catalytic hydrogenolysis. masterorganicchemistry.com
This orthogonality allows for complex synthetic routes where different amino groups within the same molecule can be deprotected sequentially. For instance, in a molecule containing both a Cbz-protected amine and a Boc-protected amine, the Boc group can be selectively removed with TFA, leaving the Cbz group intact for a subsequent reaction. masterorganicchemistry.comd-nb.info Conversely, the Cbz group can be removed via hydrogenation without affecting the Boc group. d-nb.info This strategy is fundamental in solid-phase peptide synthesis and the construction of complex nitrogen-containing molecules.
| Protecting Group | Cleavage Conditions | Stability Towards Other Conditions |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base |
| Boc | Strong Acid (e.g., TFA, HCl in dioxane) | Stable to base and hydrogenolysis |
| Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis |
Table 3: Orthogonality of Common Amine Protecting Groups. masterorganicchemistry.comd-nb.infonumberanalytics.com
Applications in Medicinal Chemistry and Drug Discovery
N-Cbz-3-Piperidineacetic Acid as a Privileged Building Block
The utility of this compound as a privileged building block is a cornerstone of its application in medicinal chemistry. The presence of the Cbz protecting group on the piperidine (B6355638) nitrogen allows for selective chemical transformations at other positions of the molecule, while the acetic acid moiety provides a convenient handle for further synthetic elaboration, such as amide bond formation.
This compound serves as a foundational starting material for the synthesis of more elaborate and functionally diverse piperidine derivatives. The inherent chirality and conformational rigidity of the piperidine ring system are desirable features in drug design, as they can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of complex piperidine-containing molecules often involves multi-step reaction sequences, where the predictable reactivity of this compound makes it an ideal precursor.
The following table illustrates the types of complex piperidine derivatives that can be accessed from piperidine-based building blocks:
| Derivative Class | Synthetic Approach | Potential Therapeutic Area |
| Spirocyclic Piperidines | Intramolecular cyclization reactions | CNS disorders, Oncology |
| Fused Piperidines | Ring-closing metathesis, Pictet-Spengler reaction | Antivirals, Alkaloid synthesis |
| Substituted Piperidines | Alkylation, Arylation, Acylation of the piperidine ring or side chain | Pain management, Antipsychotics |
The versatility of this compound extends to its incorporation into a wide variety of chemical scaffolds, leading to the creation of novel molecular architectures with diverse biological activities. Medicinal chemists often employ a strategy of "scaffold hopping," where a known active core is replaced with a different one to explore new chemical space and improve drug-like properties. The piperidine motif, and by extension this compound, is a popular choice for such endeavors due to its proven track record in successful drug candidates. The ability to readily couple the acetic acid side chain with other molecular fragments facilitates its integration into larger and more complex drug scaffolds.
Design and Synthesis of Bioactive Molecules
The design and synthesis of new bioactive molecules are central to the drug discovery process. This compound plays a crucial role in this arena, providing a reliable and adaptable platform for the construction of compounds targeting a range of therapeutic areas.
The N-benzyl piperidine (N-BP) motif is a prominent feature in a multitude of clinically successful drugs. nih.govresearchgate.net This structural element is valued for its three-dimensional nature and structural flexibility, which allows for optimal interactions with biological targets. nih.govresearchgate.net The benzyl (B1604629) group can participate in crucial cation-π interactions with protein active sites, while the piperidine ring can be modified to fine-tune physicochemical properties and stereochemical aspects of potency and toxicity. nih.govresearchgate.net this compound is an excellent starting material for the synthesis of N-benzyl piperidine derivatives. The Cbz group can be selectively removed and replaced with a variety of substituted benzyl groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Examples of therapeutic areas where N-benzyl piperidine motifs are prevalent include:
Neurodegenerative Diseases: Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features an N-benzyl piperidine core.
Pain Management: Opioid analgesics frequently incorporate the N-benzyl piperidine scaffold.
Antipsychotics: Certain antipsychotic medications utilize this motif to interact with dopamine and serotonin receptors.
The piperidine ring is a well-established pharmacophore in the development of analgesics (pain relievers) and agents targeting the central nervous system (CNS). Its structural similarity to endogenous neurotransmitters allows piperidine-containing compounds to interact with a variety of receptors and transporters in the brain. The synthesis of novel analgesics and CNS agents often relies on the use of versatile building blocks like this compound to construct molecules with desired pharmacological profiles. While direct synthesis of analgesics from this compound is not extensively documented, related N-Cbz protected amino acids have been used to create anticonvulsant agents. infochems.co.kr
The following table highlights the role of piperidine-containing compounds in CNS and pain-related therapies:
| Drug Class | Mechanism of Action | Example |
| Opioid Analgesics | Mu-opioid receptor agonists | Fentanyl, Meperidine |
| Antipsychotics | Dopamine and serotonin receptor antagonists | Haloperidol, Risperidone |
| Anticonvulsants | Modulation of ion channels and neurotransmitter systems | - |
| Acetylcholinesterase Inhibitors | Inhibition of acetylcholine breakdown | Donepezil |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. lifechemicals.comresearchgate.net Peptides often suffer from rapid degradation by proteases in the body, limiting their therapeutic potential. lifechemicals.com The incorporation of non-natural amino acids and cyclic scaffolds, such as the piperidine ring from this compound, can introduce conformational constraints that make the resulting peptidomimetic more resistant to enzymatic degradation. evitachem.com
The structural features of this compound make it an attractive building block for peptidomimetics: evitachem.com
The piperidine ring serves as a rigid scaffold that can mimic the secondary structures of peptides, such as β-turns.
The acetic acid side chain allows for its incorporation into a peptide sequence via standard amide bond coupling reactions.
The stereochemistry of the piperidine ring can be controlled to achieve the desired three-dimensional orientation of substituents for optimal target binding.
The development of peptidomimetics is a rapidly evolving field, with applications in areas such as oncology, infectious diseases, and metabolic disorders. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, SAR investigations would typically explore how modifications to the piperidine ring and other parts of the molecule affect its interaction with biological targets.
The piperidine ring is a key structural feature in many pharmacologically active compounds, and its substitution pattern can significantly influence biological properties such as efficacy, selectivity, and pharmacokinetic profiles. While specific SAR studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, general principles of piperidine chemistry in drug design can be applied.
Substituents on the piperidine ring can modulate a molecule's lipophilicity, polarity, and steric bulk, thereby affecting its ability to bind to a target and its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the introduction of various substituents on the piperidine ring of different scaffolds has been shown to lead to a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.
A hypothetical SAR study on this compound derivatives might involve the synthesis and evaluation of compounds with substitutions at various positions of the piperidine ring. The findings from such a study could be tabulated to delineate the impact of different functional groups on a specific biological activity.
Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives
| Compound ID | Piperidine Ring Substituent | Position of Substitution | Biological Activity (IC50, µM) |
| 1 | -H (Parent Compound) | - | 10.5 |
| 2a | -CH3 | 4 | 8.2 |
| 2b | -OH | 4 | 5.1 |
| 2c | -F | 4 | 7.9 |
| 3a | -CH3 | 5 | 12.3 |
| 3b | -OH | 5 | 9.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of specific experimental data for this compound derivatives in the reviewed literature.
Stereochemistry plays a crucial role in the potency and selectivity of chiral drugs. Since this compound possesses a chiral center at the 3-position of the piperidine ring, its enantiomers can exhibit different biological activities. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, is a well-established principle in pharmacology.
The spatial arrangement of the acetic acid group relative to the piperidine ring can significantly influence how the molecule fits into a binding site. One enantiomer may bind with high affinity, leading to a potent therapeutic effect, while the other may have lower affinity or even interact with a different target, potentially causing off-target effects.
Computational and In Silico Studies
Computational and in silico methods are powerful tools in modern drug discovery, enabling the prediction of molecular properties and interactions, which can guide the design and optimization of new drug candidates.
Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound derivatives have not been reported, the general applicability of these methods to piperidine-containing compounds is well-documented tandfonline.comnih.gov.
A typical QSAR study would involve compiling a dataset of this compound analogs with their experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods are used to develop an equation that relates these descriptors to the biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.
In addition to predicting activity, computational tools can also be used for target identification. By comparing the structural and electronic features of this compound with databases of known bioactive molecules, potential biological targets can be predicted clinmedkaz.org.
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound and its derivatives can provide insights into the energetically favorable shapes the molecule can adopt. The piperidine ring typically exists in a chair conformation, and the orientation of the substituents (axial or equatorial) can have a profound impact on biological activity.
Molecular modeling techniques, such as molecular docking, can be used to simulate the interaction of different conformers of this compound derivatives with the binding site of a biological target. These studies can help to elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity and selectivity. While specific conformational and molecular modeling studies for this compound were not identified, the conformational preferences of substituted piperidines are a subject of ongoing research, with factors like electrostatic interactions and hyperconjugation playing a significant role in determining the most stable conformers d-nb.inforesearchgate.netnih.gov.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Methods
The advancement of novel therapeutics is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Future research concerning N-Cbz-3-piperidineacetic acid should prioritize the exploration of greener and more atom-economical synthetic routes.
Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple protection-deprotection steps, leading to significant waste generation. The principles of green chemistry offer a roadmap for overcoming these challenges. mdpi.comunibo.it The application of biocatalysis, for instance, presents a compelling alternative. The use of enzymes, such as lipases and transaminases, can facilitate highly selective transformations under mild conditions, thereby reducing energy consumption and by-product formation. rsc.orgnih.gov Research into immobilized enzymes could further enhance the sustainability of these processes by allowing for catalyst recycling and reuse. rsc.org
Another promising avenue lies in the adoption of continuous flow chemistry. Flow reactors offer superior control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic or hazardous reactions. acs.orgresearchgate.net The development of a continuous flow synthesis for this compound and its key intermediates could streamline its production, making it more cost-effective and scalable.
Furthermore, the exploration of one-pot multicomponent reactions could significantly improve the efficiency of synthesizing derivatives of this compound. researchgate.net These reactions, where multiple starting materials react in a single synthetic operation, reduce the number of purification steps and minimize solvent usage.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.orgnih.gov | Identification and engineering of specific enzymes (e.g., lipases, transaminases) for the synthesis of piperidine (B6355638) derivatives. rsc.orgnih.gov |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and reduced reaction times. acs.orgresearchgate.net | Development of continuous flow processes for the key synthetic steps in the production of this compound. |
| Multicomponent Reactions | Increased atom economy, reduced number of synthetic steps, and minimized waste. researchgate.net | Design of novel multicomponent reactions for the direct synthesis of functionalized this compound derivatives. |
Exploration of Novel Biological Activities for this compound Derivatives
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. vulcanchem.com Derivatives of piperidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, analgesic, anticancer, antimicrobial, and central nervous system effects. tandfonline.comclinmedkaz.orgresearchgate.net This rich pharmacological history suggests that derivatives of this compound are likely to exhibit a range of currently undiscovered biological activities.
Future research should focus on the systematic synthesis and screening of libraries of this compound derivatives to uncover novel therapeutic applications. By strategically modifying the piperidine ring, the acetic acid side chain, and the carbobenzyloxy protecting group, a diverse chemical space can be explored. High-throughput screening campaigns against a wide panel of biological targets, including enzymes, receptors, and ion channels, could lead to the identification of lead compounds for various diseases.
For instance, the introduction of different substituents on the piperidine ring could modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets. The modification of the carboxylic acid moiety into amides, esters, or other functional groups could also lead to derivatives with altered pharmacokinetic and pharmacodynamic profiles.
| Potential Therapeutic Area | Rationale for Exploration | Example of Related Piperidine/Piperazine Activity |
| Oncology | The piperidine nucleus is present in several anticancer agents. | Furan-pyrazole piperidine derivatives have shown antiproliferative activity against human ovarian and colon cancer cells. nih.gov |
| Infectious Diseases | Piperidine derivatives have exhibited antimicrobial and antifungal properties. | Certain piperidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli. mdpi.com |
| Central Nervous System Disorders | The piperidine and piperazine scaffolds are common in drugs targeting the CNS. | Piperazine derivatives are used as antipsychotic, antidepressant, and anxiolytic agents. nih.gov |
| Pain Management | The piperidine moiety is a core component of many opioid analgesics. | Novel derivatives of 4-aminomethyl piperidine have shown significant analgesic potential. tandfonline.com |
| Cardiovascular Diseases | Piperidine derivatives have been investigated for their effects on the cardiovascular system. | QSAR models have been developed to predict the cardiotoxicity of piperidine derivatives. mdpi.com |
Advanced Computational Approaches for Structure-Based Drug Design
The integration of advanced computational methods into the drug discovery process has revolutionized the way new therapeutic agents are designed and optimized. nih.gov For this compound and its derivatives, these in silico techniques can significantly accelerate the identification of promising drug candidates and provide deep insights into their mechanisms of action at a molecular level.
Structure-based drug design (SBDD) will be a cornerstone of future research. This approach relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives to various target proteins. mdpi.comtandfonline.comnih.gov This allows for the rational design of modifications to the lead compound to improve its interaction with the active site.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that can be utilized. nih.govnih.gov By developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity, QSAR can be used to predict the activity of novel, unsynthesized derivatives. This can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources. Both receptor-independent and receptor-dependent QSAR approaches can be explored. mdpi.com
Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between a ligand and its target protein, offering insights into the conformational changes that occur upon binding. nih.gov This information is invaluable for understanding the determinants of binding affinity and for optimizing the design of more potent inhibitors.
| Computational Technique | Application in this compound Research | Expected Outcome |
| Molecular Docking | Predicting the binding orientation and affinity of derivatives to specific biological targets. mdpi.comtandfonline.comnih.gov | Identification of key intermolecular interactions and guidance for the design of more potent compounds. |
| QSAR Modeling | Developing predictive models for the biological activity of novel derivatives based on their structural features. nih.govnih.gov | Prioritization of synthetic targets and a deeper understanding of the structure-activity relationship. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. nih.gov | Elucidation of the binding mechanism and the role of conformational flexibility in ligand recognition. |
| In Silico ADME/T Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of designed molecules. | Early identification of compounds with favorable drug-like properties and reduced risk of late-stage attrition. |
By focusing on these future research directions, the scientific community can continue to build upon the foundational knowledge of this compound and pave the way for the discovery of new and innovative medicines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Cbz-3-piperidineacetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves carbobenzyloxy (Cbz) protection of the piperidine nitrogen, followed by acetic acid side-chain introduction. Key steps include:
- Protection : Reacting 3-piperidineacetic acid with benzyl chloroformate (Cbz-Cl) in a basic solvent (e.g., THF or dichloromethane) at 0–25°C for 4–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures .
- Yield Factors : Excess Cbz-Cl (1.2–1.5 eq.), solvent polarity (higher polarity improves carbamate formation), and reaction time (prolonged stirring reduces byproducts) .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
- NMR : ¹H/¹³C NMR to confirm Cbz group integration (benzyl protons at δ 7.2–7.4 ppm; piperidine protons at δ 1.5–3.5 ppm) and acetic acid moiety (δ 2.3–2.6 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion detection ([M+H]⁺ at m/z 278.3) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer :
- Temperature : Store at 2–8°C to prevent hydrolysis of the Cbz group .
- Moisture Control : Use desiccants in sealed containers, as the compound is hygroscopic and prone to decomposition in humid environments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound?
- Methodological Answer :
- Experimental Validation : Reproduce solubility studies using standardized buffers (e.g., PBS pH 7.4, DMSO) and compare with predicted values (e.g., ESOL: -2.1 logS) .
- pKa Analysis : Use potentiometric titration (e.g., Sirius T3 instrument) to resolve conflicts between predicted (4.66 ± 0.10) and experimental values, accounting for solvent ionic strength .
- Data Harmonization : Cross-reference multiple databases (PubChem, Kanto Reagents) and prioritize peer-reviewed studies over computational predictions .
Q. What strategies optimize the synthesis of this compound for scale-up without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., DCC vs. EDC) to minimize racemization during acetic acid conjugation .
- Solvent Optimization : Replace dichloromethane with ethyl acetate for greener chemistry and easier solvent recovery .
- Process Monitoring : In-line FTIR to track reaction completion and reduce over-reaction byproducts .
Q. How does this compound interact with cytochrome P450 enzymes, and why do inhibitory effects vary across studies?
- Methodological Answer :
- Assay Conditions : Variations in CYP isoforms (e.g., CYP3A4 vs. CYP2D6), substrate concentrations, and incubation times (e.g., 30 vs. 60 minutes) impact reported IC₅₀ values .
- Metabolite Interference : Degradation products (e.g., free piperidine) may exhibit non-specific binding. Use LC-MS/MS to quantify intact compound during assays .
- Structural Modeling : Docking studies (e.g., AutoDock Vina) to identify binding residues (e.g., heme iron coordination) and explain isoform selectivity .
Q. Can molecular dynamics (MD) simulations predict the stability of this compound in different solvent systems?
- Methodological Answer :
- Force Field Selection : Use GAFF or CHARMM36 parameters for accurate solvation free energy calculations .
- Solvent Models : Compare aqueous (TIP3P) vs. organic (e.g., acetonitrile) environments to assess conformational stability of the Cbz group .
- Validation : Correlate MD results with experimental stability data (e.g., NMR chemical shift changes over time) .
Data Contradiction Analysis
Q. Why do batch-to-batch variations occur in this compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Source Analysis : Impurities from starting materials (e.g., residual 3-piperidineacetic acid) or incomplete Cbz protection .
- QC Protocols : Implement strict in-process controls (e.g., TLC at each step) and request peptide content analysis for sensitive assays .
- Synthetic Adjustments : Use Boc-protected intermediates for higher stability before Cbz introduction .
Q. How do computational models (e.g., Lipinski’s Rule, ADMET) assess the drug-likeness of this compound, and what are their limitations?
- Methodological Answer :
- Lipinski Compliance : Molecular weight (277.32 g/mol), logP (1.216), H-bond donors/acceptors (1/4) align with oral bioavailability criteria .
- ADMET Limitations : Predictions may overlook tissue-specific permeability (e.g., BBB penetration) or off-target effects (e.g., P-gp substrate potential) .
- Validation : Combine in silico models with Caco-2 permeability assays and microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
